molecular formula C18H15NO B3916138 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one

3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one

Cat. No.: B3916138
M. Wt: 261.3 g/mol
InChI Key: XBROCKGLAZJKJG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one, also known as 4-MMC or Mephedrone, is a synthetic psychoactive drug that belongs to the cathinone class. It is a designer drug and has been classified as a Schedule I substance in the United States. The compound is known to have stimulant and entactogenic effects, and has been used recreationally as a substitute for amphetamines and MDMA.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one involves its binding to the transporters of dopamine, serotonin, and norepinephrine. This results in the inhibition of their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. The increased levels of dopamine in the mesolimbic pathway are responsible for the drug's euphoric effects, while the increased levels of serotonin are responsible for its entactogenic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. The compound also leads to the release of oxytocin, which is responsible for its empathogenic effects. Other effects include increased sociability, talkativeness, and feelings of euphoria.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments include its ability to stimulate the central nervous system and produce effects similar to those of amphetamines and MDMA. This makes it a useful tool for studying the effects of these drugs on the brain and behavior. However, the compound has limitations in terms of its safety and potential for abuse, and should be used with caution in lab experiments.

Future Directions

Future research on 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one should focus on its potential therapeutic uses, such as in the treatment of depression and anxiety disorders. Studies should also investigate the long-term effects of the compound on the brain and behavior, as well as its potential for abuse and addiction. Additionally, research should explore the development of safer and more effective alternatives to the compound for recreational use.
Conclusion
In conclusion, this compound is a synthetic psychoactive drug that has stimulant and entactogenic effects. Its mechanism of action involves the inhibition of the reuptake of dopamine, serotonin, and norepinephrine, leading to increased levels of these neurotransmitters in the brain. The compound has potential uses in lab experiments, but its safety and potential for abuse should be taken into consideration. Future research should focus on its therapeutic uses and the development of safer alternatives for recreational use.

Scientific Research Applications

Research on 3-(1H-indol-3-yl)-1-(4-methylphenyl)-2-propen-1-one has primarily focused on its effects on the central nervous system. Studies have shown that the compound acts as a reuptake inhibitor of dopamine, serotonin, and norepinephrine, leading to an increase in their levels in the brain. This results in the stimulation of the sympathetic nervous system, leading to increased heart rate, blood pressure, and body temperature.

Properties

IUPAC Name

(E)-3-(1H-indol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-13-6-8-14(9-7-13)18(20)11-10-15-12-19-17-5-3-2-4-16(15)17/h2-12,19H,1H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBROCKGLAZJKJG-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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